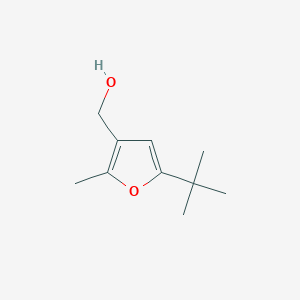
(5-Tert-butyl-2-methylfuran-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Tert-butyl-2-methylfuran-3-yl)methanol is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . The compound features a furan ring substituted with a tert-butyl group at the 5-position and a methyl group at the 2-position, with a methanol group attached to the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Tert-butyl-2-methylfuran-3-yl)methanol typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The tert-butyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides and bases.
Attachment of the methanol group: This step involves the reduction of a corresponding aldehyde or ketone precursor using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: (5-Tert-butyl-2-methylfuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives using catalysts such as palladium on carbon.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, bases, and nucleophiles.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
(5-Tert-butyl-2-methylfuran-3-yl)methanol is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Tert-butyl-2-methylfuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The furan ring and its substituents play a crucial role in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(5-Tert-butyl-2-methylfuran-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(5-Tert-butyl-2-methylfuran-3-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of methanol.
Uniqueness: (5-Tert-butyl-2-methylfuran-3-yl)methanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
(5-tert-butyl-2-methylfuran-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7-8(6-11)5-9(12-7)10(2,3)4/h5,11H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKNQNXYLSMNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
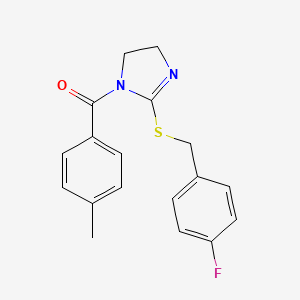
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B3008677.png)
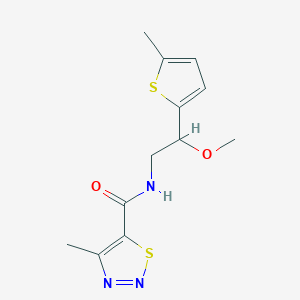
![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one](/img/structure/B3008679.png)
![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)
![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)
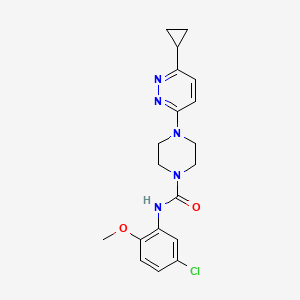
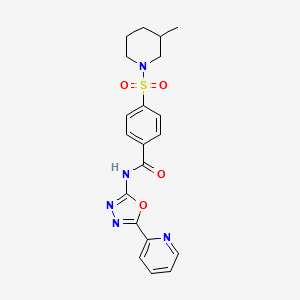
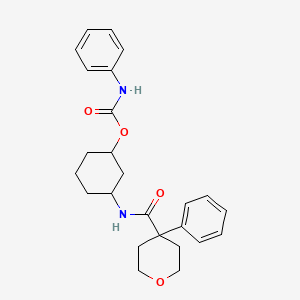
![2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008691.png)
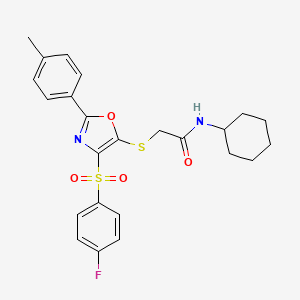
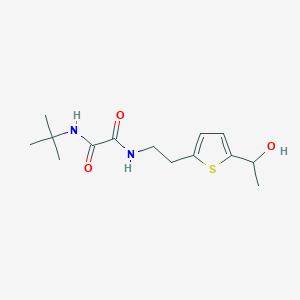
![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B3008694.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate](/img/structure/B3008697.png)
